molecular formula C9H11ClN2O B1435025 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine CAS No. 1803603-32-8

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine

Cat. No.: B1435025
CAS No.: 1803603-32-8
M. Wt: 198.65 g/mol
InChI Key: ODAZCJGPBUVQPU-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O. This compound is characterized by a pyrimidine ring substituted with a chloro group at position 4, a cyclopropyl group at position 2, a methoxy group at position 5, and a methyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: The chloro, cyclopropyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.

    Methoxy Group Introduction: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-5-methoxypyrimidine
  • 4-Chloro-2-methyl-5-methoxypyrimidine
  • 2-Cyclopropyl-4-chloro-5-methoxypyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potential biological activities.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-5-7(13-2)8(10)12-9(11-5)6-3-4-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZCJGPBUVQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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